molecular formula C21H19N3O4 B13849531 Desmethylene cis-Tadalafil

Desmethylene cis-Tadalafil

Cat. No.: B13849531
M. Wt: 377.4 g/mol
InChI Key: HZSPPSAESSMSNY-MGPUTAFESA-N
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Description

Desmethylene cis-Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the absence of a methylene group in its structure, which differentiates it from its parent compound, Tadalafil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylene cis-Tadalafil typically involves the use of D-tryptophan methyl ester hydrochloride as the initial raw material. This compound undergoes a series of reactions, including esterification, amidation, and cyclization, to form the final product. The process begins with the esterification of D-tryptophan with methanol under the catalysis of sulfuric acid, followed by a Pictet-Spengler reaction with piperonal to form the intermediate. This intermediate then reacts with chloroacetyl chloride and methylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Desmethylene cis-Tadalafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Desmethylene cis-Tadalafil has several scientific research applications, including:

Mechanism of Action

Desmethylene cis-Tadalafil exerts its effects by selectively inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and vasodilation. The molecular targets of this compound include PDE5, which is found in high concentrations in the corpus cavernosum of the penis and vascular smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethylene cis-Tadalafil is unique due to the absence of a methylene group in its structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Tadalafil. This structural difference can influence its selectivity, potency, and duration of action .

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

(2R,8S)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20+/m0/s1

InChI Key

HZSPPSAESSMSNY-MGPUTAFESA-N

Isomeric SMILES

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35

Origin of Product

United States

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